molecular formula C12H11ClN2O B1486748 6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol CAS No. 2092040-25-8

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol

Cat. No. B1486748
CAS RN: 2092040-25-8
M. Wt: 234.68 g/mol
InChI Key: XHKNFKYIFJBSHT-UHFFFAOYSA-N
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Description

The compound “6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol” is a derivative of pyrimidine, which is a basic aromatic ring present in many natural bioactive molecules . The presence of a chlorobenzyl group and a hydroxyl group could potentially influence its reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, or direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the chlorobenzyl and hydroxyl groups. These groups could potentially form hydrogen bonds or participate in other types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the chlorobenzyl and hydroxyl groups. For instance, the chlorine atom in the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chlorobenzyl and hydroxyl groups. For instance, these groups could potentially influence the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Anticonvulsive Agents

The compound has been reported to exhibit anticonvulsive properties . This application is particularly relevant in the development of new therapeutic agents for the treatment of epilepsy and other seizure disorders .

Antimicrobial Activity

The structural analogs of the compound have shown moderate antimicrobial activities . This indicates that “6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol” could be used in the synthesis of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria .

Anticancer Activity

There is potential for the compound to be subjected to pharmacological investigations, especially tests of its anticancer activity . The ability to inhibit or slow down the growth of cancer cells makes it a candidate for cancer therapy research .

SAR (Structure-Activity Relationship) Studies

The compound can be used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. This is essential for the rational design of compounds with specific biological properties .

Synthetic Value in Drug Development

Due to its chemical and biological interest, “6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol” holds significant synthetic value in the development of new drug moieties. It can be used to create a variety of functional groups around its basic framework, leading to the discovery of new therapeutic agents .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can be toxic and may cause skin and eye irritation. They may also be harmful if swallowed or inhaled .

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(16)15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNFKYIFJBSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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